molecular formula C8H17NO2 B1348328 Ethyl 6-aminohexanoate CAS No. 371-34-6

Ethyl 6-aminohexanoate

Cat. No. B1348328
CAS RN: 371-34-6
M. Wt: 159.23 g/mol
InChI Key: NJNQDCIAOXIFTB-UHFFFAOYSA-N
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Description

Ethyl 6-aminohexanoate is a derivative of 6-aminohexanoic acid, which is an ω-amino acid known for its hydrophobic and flexible structure. It is used in various applications, including as an antifibrinolytic drug and as a linker in biologically active structures. Its role is also significant in the synthesis of modified peptides and in the production of polyamide synthetic fibers like nylon .

Synthesis Analysis

The synthesis of ethyl 6-aminohexanoate can be achieved through the reaction of caprolactam with ethanol in near-critical water. This process has been shown to yield ethyl 6-aminohexanoate with a high efficiency of up to 98% when SnCl2 is used as an additive. The reaction is characterized as a second-order reaction, with the activation energy being evaluated under different pH conditions . Additionally, ethyl 6-aminohexanoate can be synthesized from various precursors, such as ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates, which can be converted into a range of derivatives including diazanaphthalene and pyridine derivatives .

Molecular Structure Analysis

The molecular structure of ethyl 6-aminohexanoate derivatives can be complex and diverse. For instance, the synthesis of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral intermediate for Mevinolin and Compactin, involves a regiospecific ring opening of a tetrahydrofuran derivative . The crystal structure of related compounds, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, has been determined, revealing an orthorhombic space group and the presence of intramolecular hydrogen bonds forming a two-dimensional network .

Chemical Reactions Analysis

Ethyl 6-aminohexanoate can undergo various chemical reactions to form different derivatives. For example, the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents leads to the formation of several heterocyclic compounds . Moreover, the compound can be used to synthesize glycoside derivatives, as demonstrated in the preparation of 2-(6-aminohexanamido)ethyl 1-thio-β-d-galactopyranoside and related compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of ethyl 6-aminohexanoate are not detailed in the provided papers, the properties can be inferred from its structure and synthesis methods. As a derivative of 6-aminohexanoic acid, it likely shares similar hydrophobic characteristics and may exhibit high solubility in organic solvents due to its ethyl ester group. The high yield of its synthesis in near-critical water suggests that it is stable under a range of temperatures and pH conditions .

Relevant Case Studies

The papers provided do not detail specific case studies involving ethyl 6-aminohexanoate. However, the synthesis methods and applications mentioned, such as its use in the production of Mevinolin and Compactin , and its role in the formation of various heterocyclic compounds , highlight its importance in pharmaceutical and chemical industries. The antibacterial evaluation of related compounds, such as 6-aminoquinolones, also indicates the potential for ethyl 6-aminohexanoate derivatives to be used in the development of new antibacterial agents .

Scientific Research Applications

Hydrophobic and Flexible Structural Element

Ethyl 6-aminohexanoate, as a derivative of 6-aminohexanoic acid, contributes significantly to the field of chemical synthesis. This ω-amino acid, characterized by its hydrophobic and flexible structure, is crucial in the synthesis of modified peptides. It finds extensive use in the polyamide synthetic fibers industry, notably in the production of nylon. Additionally, it serves as a linker in various biologically active structures, highlighting its versatility in molecular design (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Chemical Synthesis

The synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water represents a notable advancement in chemical synthesis. This process achieves a high yield of up to 98% with SnCl2 as an additive, showcasing the potential for efficient production methods in industrial applications (Hou, Luo, Liu, Wang, & Dai, 2014).

Biomedical Applications

In the realm of biomedical science, the derivatives of ethyl 6-aminohexanoate, specifically phosphazene derivatives containing amino acid esters, have been synthesized and evaluated for their thermosensitive properties. These compounds degrade into harmless products like amino acid and phosphates, making them suitable for biomedical applications. Their lower critical solution temperatures are close to body temperature, which is significant for their potential use in medical treatments (Uslu, Mutlu Balcı, Yuksel, Özcan, Dural, & Beşli, 2017).

Transdermal Permeation Enhancers

The study of esters and amides of hexanoic acid substituted with a tertiary amino group has revealed their efficacy as transdermal permeation enhancers. This research underscores the potential of these compounds in enhancing the delivery of drugs through the skin, thereby contributing to the field of pharmaceuticals and drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).

Material Science

In material science, the incorporation of ethyl 6-aminohexanoate derivatives in polymer blends has been explored. For instance, blends of nylon 6 with an ethylene-based multifunctional polymer have demonstrated unique rheology-structure relationships. These blends leverage the chemical reactions between carboxyl or anhydride groups in the polymer and the amino end groups of nylon 6, creating graft copolymers that act as interfacial agents (Han & Chuang, 1985).

Enhanced Synthesis Techniques

Improved synthesis methods, such as the one developed for gabexate mesylate, also highlight the importance of ethyl 6-aminohexanoate derivatives. This enhanced synthesis approach overcomes the limitations of traditional methods, such as the high cost of raw materials, and has led to increased yields and purity of the final product (Rui, 2011).

Safety And Hazards

Ethyl 6-aminohexanoate may irritate eyes, skin, and the respiratory tract . In case of contact, it is advised to rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

ethyl 6-aminohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-11-8(10)6-4-3-5-7-9/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNQDCIAOXIFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328137
Record name ethyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-aminohexanoate

CAS RN

371-34-6
Record name ethyl 6-aminohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ε-aminocaproic acid (70.0 g, 533.8 mmol), toluenesulfonic acid (111.7 g, 1.1 eq.) and ethanol (1.6 L) was heated to reflux for 20 hours. Thereafter, TLC (CH2Cl2/EtOH/TEA, 85:10:5) revealed complete conversion. The reaction mixture was concentrated until solids started to precipitate. The precipitation was driven to completion by adding diethyl ether (1.5 L). The white solid was filtered, washed with diethyl ether, and dried in vacuo affording 174.0 g (98.3%) of a white powder. 1H NMR: (200 MHz, CDCl3): δ 7.47 (d, 2H, J=8.2 Hz), 7.10 (d, 2H, J=8.2 Hz), 4.02 (q, J=7.0 Hz), 2.79-2.65 (m, 2H), 2.28 (s, 3H), 2.25 (t, 2H, J=7.0 Hz), 1.16 (t, 3H, J=7.0 Hz), 1.49 (dt, 4H, J=7.6, 7.0 Hz), 1.29-1.22 (m, 2H). 13C NMR: 173.4, 145.6, 138.8, 128.9, 126.1, 60.4, 39.4, 33.9, 27.3, 25.9, 24.6, 21.5, 14.8.
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
111.7 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
[Compound]
Name
CH2Cl2 EtOH TEA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-aminohexanoate
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Citations

For This Compound
45
Citations
Z Hou, L Luo, C Liu, Y Wang, L Dai - Chemical Papers, 2014 - degruyter.com
… in NCW and the primarily ethyl-6aminohexanoate (CAS: 371-… Finally, a high yield of ethyl-6-aminohexanoate was obtained … time, the primary product (ethyl-6-aminohexanoate) was …
Number of citations: 2 www.degruyter.com
KN Kuhajda, SM Cvjetićanin, EA Đurendić… - Hemijska …, 2009 - scindeks.ceon.rs
… Under the same experimental conditions, the conjugation reaction involving ethyl 6-aminohexanoate resulted in formation of a conjugate 9 only in the case of deoxycholic acid (3) in …
Number of citations: 15 scindeks.ceon.rs
EA DJURENDIĆ, MN SAKAČ, KMP GAŠI, VV KOJIĆ… - academia.edu
… Under the same experimental conditions, the conjugation reaction involving ethyl 6-aminohexanoate resulted in formation of a conjugate 9 only in the case of deoxycholic acid (3) in …
Number of citations: 2 www.academia.edu
R Hershfield - 1971 - search.proquest.com
… 20 Methyl N-^ethyl-6 -aminohexanoate Hydrochloride.......................................................... 20 Methyl 6-Aminohexanoate Hydrochloride. . . . 20 5-Carbomethoxyhexanoyl Chloride . …
Number of citations: 2 search.proquest.com
N Tamburro, F Chiellini… - Journal of bioactive and …, 2001 - journals.sagepub.com
… A mixture of 0.1 g (0.45 mmol) of 2,6-di-t-butyl-4-methylphenol, 10 g (50 mmol) of ethyl 6-aminohexanoate hydrochloride, 14.5 mL (100 mmol) of triethylamine and 9 mL of CH2Cl2 was …
Number of citations: 3 journals.sagepub.com
L Mei, Y Liu, HJ Zhang, Z Zhang, H Gao… - ACS Applied Materials & …, 2016 - ACS Publications
… To reduce the premature drug release outside tumor tissue, we first synthesized ethyl 6-aminohexanoate hydrochloride as the linker. When the ester linkage was activated into …
Number of citations: 72 pubs.acs.org
T Joshi, GJ Barbante, PS Francis, CF Hogan… - Inorganic …, 2011 - ACS Publications
… Ethyl-6-aminohexanoate solution (prepared by treating ethyl-6-aminohexanoate hydrochloride (0.250 g, 1.30 mmol) with triethylamine (0.130 g, 1.60 mmol) in 10 mL dry acetonitrile) …
Number of citations: 35 pubs.acs.org
G Hegedűs, V Krikunova, I Bélai, S Eremin… - … of Environmental & …, 2002 - Taylor & Francis
… 6-bromohexanoate, respectively, in ethanol using sodium acetate as acid acceptor to afford ethyl N-(2-ethyl-6-methylphenyl)-4-aminobutyrate (3a) or ethyl N-(2-ethyl-6-aminohexanoate …
Number of citations: 18 www.tandfonline.com
LV Dashko, DV Dmitriev, SM Pestov, VR Flid - Russian Journal of Organic …, 2014 - Springer
Liquid-phase cross-aldol condensation of acetaldehyde and formaldehyde in the presence of salts of various saturated and unsaturated linear amines, aromatic amines, diamines, and …
Number of citations: 7 link.springer.com
PW Elsinghorst, JS Cieslik, K Mohr… - Journal of medicinal …, 2007 - ACS Publications
… of the carboxylic acid for coupling with ethyl 6-aminohexanoate. Thus, 4-hydroxybenzoic acid … acid (4) were subsequently reacted with ethyl 6-aminohexanoate by classical acyl chloride …
Number of citations: 81 pubs.acs.org

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